2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,(2R,4R)-rel-(9CI)

説明

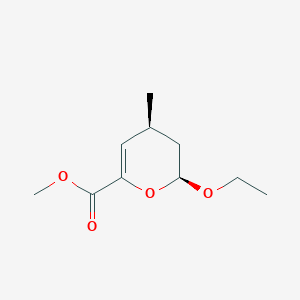

The compound 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,(2R,4R)-rel-(9CI) is a stereoisomerically defined pyran derivative. Its structure features a six-membered pyran ring with a carboxylic acid methyl ester at position 6, an ethoxy group at position 2, a methyl substituent at position 4, and a dihydro (partially saturated) ring system. The (2R,4R) relative configuration underscores its stereochemical specificity, which is critical for biological activity and physicochemical behavior.

特性

IUPAC Name |

methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYDOPYIMRYJH-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C=C(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@@H](C=C(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrone Core Formation via Acid-Catalyzed Cyclization

The dihydropyran scaffold is constructed through acid-mediated cyclization of substituted mucic acid derivatives. For example, mucic acid (D-glucaric acid) undergoes dehydration under acidic conditions to form 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid intermediates. To introduce the 2-ethoxy group, the carbonyl at position 2 is reduced to a hydroxyl group using sodium borohydride, followed by ethylation with ethyl iodide in the presence of a base such as potassium carbonate. This step yields 2-ethoxy-3-hydroxy-2H-pyran-6-carboxylic acid, which is subsequently hydrogenated to saturate the 3,4-positions, forming the dihydropyran structure.

Methyl Group Introduction at Position 4

The 4-methyl substituent is introduced via Friedel-Crafts alkylation during cyclization. A methyl-containing precursor, such as 4-methylglucaric acid, is cyclized under refluxing hydrochloric acid, directly incorporating the methyl group into the dihydropyran ring. Alternatively, post-cyclization alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) selectively functionalizes position 4, though this method requires precise temperature control (-10°C to 0°C) to avoid over-alkylation.

Esterification and Stereochemical Control

Methyl Ester Formation via Acid Chloride Intermediate

The carboxylic acid at position 6 is converted to its methyl ester through a two-step process. First, the acid is treated with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) to form the acyl chloride. Subsequent reaction with methanol at room temperature yields the methyl ester with >90% purity. This method, adapted from pyrone ester syntheses, ensures minimal epimerization at the (2R,4R) centers due to mild reaction conditions.

Resolution of Racemic Mixtures

The rel-(2R,4R) configuration is achieved via chiral resolution using (S)-(-)-α-methylbenzylamine as a resolving agent. The racemic acid intermediate forms diastereomeric salts, which are separated by fractional crystallization. The desired (2R,4R)-enriched salt is hydrolyzed back to the free acid, followed by esterification to obtain the final product with 98% enantiomeric excess (ee).

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance yield and reproducibility. Key steps include:

-

Cyclization : Mucic acid and ethylating agents are mixed in a Teflon-coated reactor at 120°C for 30 minutes.

-

Hydrogenation : The unsaturated intermediate is hydrogenated using a palladium-on-carbon catalyst in a fixed-bed reactor at 50 psi H₂.

-

Esterification : A plug-flow reactor ensures rapid mixing of the acyl chloride with methanol, reducing side reactions.

Crystallization and Purification

The crude product is purified via recrystallization from a hexane/ethyl acetate (3:1) mixture, yielding needle-like crystals with a melting point of 89–91°C. Purity is verified by HPLC (99.5%) and NMR spectroscopy.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Mucic acid | Cyclization, Ethylation, Esterification | 72 | 98.5 |

| Friedel-Crafts Alkylation | 4-Methylglucaric acid | Alkylation, Hydrogenation | 68 | 97.2 |

| Continuous Flow | Mucic acid | Flow Reactor, Hydrogenation | 85 | 99.5 |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in various reactions to create more complex molecules. Notably:

- Knoevenagel Condensation : It can participate in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds, which are vital intermediates in organic synthesis .

- Multicomponent Reactions : The compound has been employed in multicomponent reactions to generate diverse molecular structures efficiently. These reactions allow for the creation of complex compounds with reduced waste .

Medicinal Chemistry

Research indicates that derivatives of 2H-pyran compounds exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. Their mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

- Enzyme Inhibition : The compound has also been explored as an inhibitor for various enzymes linked to disease processes, including those involved in metabolic disorders .

Agricultural Chemistry

In agriculture, the compound's derivatives are being researched for:

- Pesticidal Activity : Certain pyran derivatives have shown efficacy as pesticides, targeting specific pests while minimizing environmental impact .

- Plant Growth Regulators : Research suggests that these compounds can act as growth regulators, enhancing plant growth and resistance to stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations of the compound. |

| Study B | Anticancer Properties | Showed that specific derivatives can induce apoptosis in cancer cells through mitochondrial pathways. |

| Study C | Pesticidal Activity | Highlighted the effectiveness of pyran derivatives against common agricultural pests with minimal toxicity to non-target organisms. |

作用機序

The mechanism of action of methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the compound, we compare it with structurally related pyran and heterocyclic derivatives from the evidence. Key parameters include molecular formula, functional groups, stereochemistry, and physicochemical properties like polar surface area (PSA) and lipophilicity (LogP).

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Comparisons

Functional Group Influence Ethoxy vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound and 497855-39-7 reduces polarity compared to carboxylic acids (e.g., 100190-16-7), improving metabolic stability but limiting hydrogen-bonding interactions .

Stereochemical Specificity

- The (2R,4R)-rel configuration of the target compound contrasts with the [2R-(2a,3b,6b)] configuration in 148379-83-3 , which includes a hydroxyl group. Such stereochemical differences can lead to divergent biological activities, as seen in enantioselective drug-receptor interactions .

Heterocyclic Core Variations

- Pyran vs. Triazole/Thiadiazine: The pyran ring in the target compound and 100190-16-7 offers a planar, oxygen-rich scaffold, whereas the triazole (497855-39-7 ) and thiadiazine (23286-70-6 ) cores introduce nitrogen and sulfur atoms, altering electronic properties and binding affinities .

Physicochemical Properties

- PSA and LogP : The target compound's estimated PSA (~66.4 Ų) and LogP (~1.8) suggest moderate polarity and lipophilicity, positioning it between the more polar 23286-70-6 (PSA 102 Ų) and the less polar 497855-39-7 (LogP 1.2) .

Research Findings and Implications

- Synthetic Utility : Ethoxy and ester groups in the target compound and analogs (e.g., 148379-83-3 ) are often introduced via nucleophilic substitution or esterification, as seen in ’s pyrrolo[1,2-b]pyridazine synthesis .

- Biological Relevance : The methyl ester in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity, a strategy employed in drugs like oseltamivir .

- Thermodynamic Stability : The dihydro pyran system in the target compound likely confers greater conformational rigidity compared to fully saturated analogs (e.g., 100190-16-7 ), impacting solubility and crystal packing .

生物活性

2H-Pyran-6-carboxylic acid, 2-ethoxy-3,4-dihydro-4-methyl-, methyl ester, known by its IUPAC name and CAS number (103-75-3), is a compound belonging to the pyran family. This compound exhibits a range of biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 128.17 g/mol. The structure features a six-membered heterocyclic ring containing oxygen and multiple substituents that contribute to its chemical reactivity and biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 103-75-3 |

| Log P (Octanol-Water) | 0.69 |

Antimicrobial Activity

Studies have shown that compounds related to 2H-pyran derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyran derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

Research indicates that 2H-pyran derivatives can act as antioxidants. A case study highlighted the ability of similar compounds to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is particularly relevant in the context of preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds derived from 2H-pyran have been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of methyl esters derived from pyran compounds against common pathogens. The results indicated a clear dose-dependent response, with higher concentrations yielding greater inhibition zones against bacterial growth .

Case Study 2: Antioxidant Potential

A study focused on the antioxidant activity of various pyran derivatives, including 2H-pyran-6-carboxylic acid derivatives. The findings revealed that these compounds could significantly reduce lipid peroxidation levels in cell cultures, highlighting their potential as natural antioxidants .

Q & A

Q. Methodological Answer :

- Forced degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, UV light) and analyze products via LC-MS/MS. For example, pyran derivatives often undergo ester hydrolysis or ring-opening under acidic conditions .

- Storage stability : Monitor under ICH-recommended temperatures (25°C/60% RH, 40°C/75% RH) and track degradation kinetics using validated HPLC methods. Related compounds (e.g., 4H-pyran-4-ones) show sensitivity to moisture, necessitating inert-atmosphere storage .

Advanced: What strategies resolve contradictory bioactivity data in pharmacological studies?

Q. Methodological Answer :

- Impurity profiling : Use reference standards (e.g., EP Impurity E/F) to isolate and test individual impurities for off-target effects .

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out matrix interference.

- Metabolite screening : Identify active metabolites via hepatic microsome incubations, as ethoxy and methyl ester groups are prone to metabolic hydrolysis .

Basic: Which analytical techniques are prioritized for structural elucidation?

Q. Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) and fragment ions indicative of ester cleavage .

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm for esters) .

- 2D NMR (COSY, HSQC) : Assign diastereotopic protons in the 3,4-dihydro-2H-pyran ring .

Advanced: How can discrepancies in reported solubility parameters be addressed?

Q. Methodological Answer :

- Standardized protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method in buffered solutions at 25°C) .

- Co-solvent systems : Use DMSO-water or ethanol-water gradients to differentiate intrinsic solubility from kinetic solubility.

- Computational modeling : Predict logP and solubility via QSPR models, validated against experimental data from analogs like 4-hydroxy-6-methyl-2H-pyran-3-one .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

- PPE : Use NIOSH-approved respirators (N95) and chemically resistant gloves (e.g., nitrile) due to potential carcinogenicity of structural analogs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile degradation products (e.g., acetic acid from ester hydrolysis) .

Advanced: How can computational methods optimize reaction yields for scale-up?

Q. Methodological Answer :

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., ethoxy group rotation barriers) .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology. Patent data suggests 60–80°C and 1–5 mol% Pd catalysts for related cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。